molecular formula C12H23N3 B599003 N-Spiro[5.5]undec-3-yl-guanidine CAS No. 1199263-20-1

N-Spiro[5.5]undec-3-yl-guanidine

Cat. No.: B599003
CAS No.: 1199263-20-1
M. Wt: 209.337
InChI Key: YITKIFFIJUQFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Spiro[5.5]undec-3-yl-guanidine is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol. It is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.

Preparation Methods

The synthesis of N-Spiro[5.5]undec-3-yl-guanidine typically involves the reaction of a spirocyclic ketone with guanidine under specific conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The industrial production of this compound may involve large-scale synthesis in a controlled environment to ensure high purity and yield.

Chemical Reactions Analysis

N-Spiro[5.5]undec-3-yl-guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a spirocyclic amine .

Scientific Research Applications

N-Spiro[5.5]undec-3-yl-guanidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-Spiro[5.5]undec-3-yl-guanidine involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-Spiro[5.5]undec-3-yl-guanidine can be compared with other spirocyclic guanidines, such as:

  • N-Spiro[4.5]dec-3-yl-guanidine
  • N-Spiro[6.5]dodec-3-yl-guanidine

These compounds share a similar spirocyclic structure but differ in the size of the spiro ring and the specific functional groups attached. This compound is unique due to its specific ring size and the presence of a guanidine group, which contributes to its distinct chemical and biological properties.

Biological Activity

N-Spiro[5.5]undec-3-yl-guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and antiviral properties. This article synthesizes current research findings, case studies, and comparative analyses related to the biological activity of this compound.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its distinct biological properties. The guanidine group enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A comparative study with other spirocyclic compounds highlighted its efficacy against a range of bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Antiviral Properties

In addition to its antibacterial effects, this compound has shown potential as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes involved in the replication cycle.

Case Study:
A study conducted on the efficacy of this compound against influenza viruses demonstrated a significant reduction in viral load in treated cell cultures compared to controls, indicating its potential as a therapeutic agent in viral infections.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Cellular Targets: The guanidine moiety allows for strong interactions with nucleophilic sites on proteins and nucleic acids, influencing various biochemical pathways.
  • Disruption of Membrane Integrity: The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity: It has been shown to inhibit key enzymes involved in metabolic processes within pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the spirocyclic structure or modifications to the guanidine group can significantly alter potency and selectivity against different pathogens.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Methyl substitution on guanidineIncreased antibacterial potency
Variation in spiro ring sizeAltered selectivity
Hydroxyl group additionEnhanced solubility

Properties

IUPAC Name

2-spiro[5.5]undecan-3-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c13-11(14)15-10-4-8-12(9-5-10)6-2-1-3-7-12/h10H,1-9H2,(H4,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKIFFIJUQFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704580
Record name N''-Spiro[5.5]undecan-3-ylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199263-20-1
Record name N''-Spiro[5.5]undecan-3-ylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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